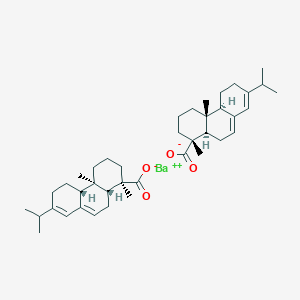
Barium abietate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium abietate is an inorganic compound with the chemical formula Ba(C20H32O2)2. It is derived from abietic acid, a naturally occurring resin acid found in rosin. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Barium abietate can be synthesized through the reaction of abietic acid with barium hydroxide. The reaction typically involves dissolving abietic acid in an organic solvent, such as ethanol, and then adding barium hydroxide to the solution. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade abietic acid and barium hydroxide. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then subjected to quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: Barium abietate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form barium carbonate and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different barium salts.
Substitution: this compound can participate in substitution reactions with other acids or bases to form new compounds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in an aqueous medium at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve the use of strong acids or bases, such as hydrochloric acid or sodium hydroxide, under reflux conditions
Major Products Formed:
Oxidation: Barium carbonate and other oxidation products.
Reduction: Various barium salts.
Substitution: New barium compounds depending on the substituent used
Wissenschaftliche Forschungsanwendungen
Barium abietate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other barium compounds.
Biology: this compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive compound.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of lubricants, coatings, and other industrial products due to its unique properties .
Wirkmechanismus
The mechanism of action of barium abietate involves its interaction with specific molecular targets and pathways. In biological systems, this compound can interact with cellular membranes and proteins, affecting various cellular processes. Its effects are mediated through the modulation of ion channels, enzymes, and signaling pathways. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Barium acetate: Ba(C2H3O2)2
Barium carbonate: BaCO3
Barium sulfate: BaSO4
Comparison:
Barium acetate: Similar to barium abietate, barium acetate is used in various chemical reactions and industrial applications. this compound has unique properties due to its organic component, making it more suitable for specific applications.
Barium carbonate: Barium carbonate is primarily used in the ceramics industry and as a precursor for other barium compounds. This compound, on the other hand, has broader applications in chemistry and biology.
Barium sulfate: Barium sulfate is widely used as a radiocontrast agent in medical imaging.
Eigenschaften
CAS-Nummer |
66104-41-4 |
|---|---|
Molekularformel |
C40H58BaO4 |
Molekulargewicht |
740.2 g/mol |
IUPAC-Name |
(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate;barium(2+) |
InChI |
InChI=1S/2C20H30O2.Ba/c2*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h2*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;+2/p-2/t2*16-,17+,19+,20+;/m00./s1 |
InChI-Schlüssel |
ZQGVSNSRNASLMU-JHZYRPMRSA-L |
Isomerische SMILES |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C.CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C.[Ba+2] |
Kanonische SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


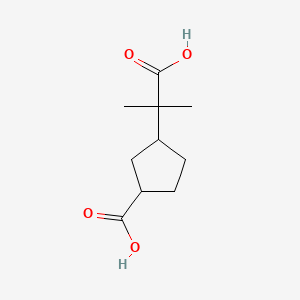
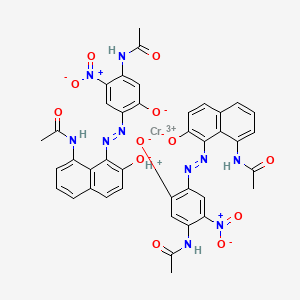

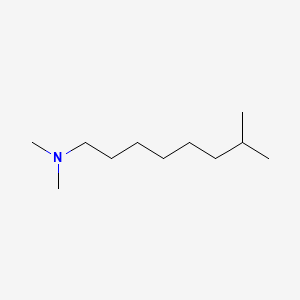
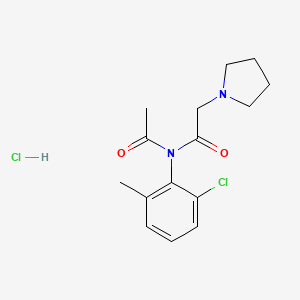

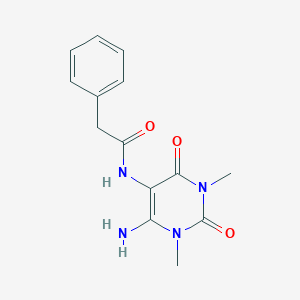
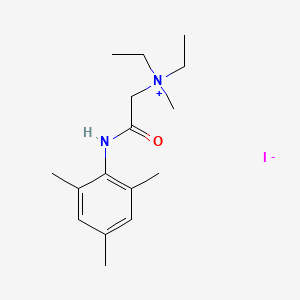
![Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13766869.png)


![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[(P-tolyl)azo]nicotinonitrile](/img/structure/B13766883.png)


